molecular formula C14H18S2 B15166602 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene CAS No. 590345-52-1

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene

Cat. No.: B15166602
CAS No.: 590345-52-1
M. Wt: 250.4 g/mol
InChI Key: NLAWAGGHFYGYOX-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a methyl group at position 5, an ethyl group at position 3, and a (2,5-dimethylthiophen-3-yl)methyl moiety at position 2.

Properties

CAS No.

590345-52-1

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene

InChI

InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3

InChI Key

NLAWAGGHFYGYOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations for Thiophene Derivatives

Electronic and Steric Properties of Thiophenes

Thiophenes are aromatic heterocycles with a sulfur atom contributing two electrons to the π-system, enabling electrophilic substitution at activated positions. Electron-donating substituents (e.g., methyl, ethyl) enhance reactivity at ortho and para positions, while steric effects from alkyl groups influence regioselectivity. For 2,5-dimethylthiophene, methyl groups at positions 2 and 5 direct electrophiles to position 3 or 4, with the former favored due to reduced steric hindrance.

Functionalization Strategies for Target Synthesis

The target compound requires two functionalized thiophene units:

  • 2,5-Dimethylthiophen-3-ylmethyl : Introduced via bromination or formylation at position 3, followed by reduction and halogenation.
  • 3-Ethyl-5-methylthiophene : Synthesized through alkylation of 5-methylthiophene or cyclization of pre-substituted precursors.

Key challenges include achieving selective coupling at the methylene bridge while preserving substituent integrity.

Synthesis of Intermediate Thiophene Derivatives

Preparation of 3-(Bromomethyl)-2,5-dimethylthiophene

This intermediate is critical for alkylation or nucleophilic substitution.

Formylation and Reduction
  • Formylation : 2,5-Dimethylthiophene undergoes Vilsmeier-Haack formylation at position 3 using POCl₃ and DMF, yielding 3-formyl-2,5-dimethylthiophene.
  • Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in methanol (90% yield).
  • Bromination : Treatment with PBr₃ in dry ether converts the hydroxymethyl group to bromomethyl (85% yield).
Direct Bromination

Alternative methods employ N-bromosuccinimide (NBS) in acetic acid/benzene under nitrogen, achieving quantitative bromination at position 3.

Synthesis of 3-Ethyl-5-methylthiophene

  • Ethylation of 5-Methylthiophene :
    • Friedel-Crafts alkylation with ethyl bromide and AlCl₃ selectively introduces ethyl at position 3 (70% yield).
    • Steric hindrance from the 5-methyl group directs ethyl to position 3.

Coupling Methodologies for Methylene Bridge Formation

Friedel-Crafts Alkylation

Reaction Conditions
  • Electrophile : 3-(Bromomethyl)-2,5-dimethylthiophene (1.2 eq).
  • Substrate : 3-Ethyl-5-methylthiophene (1.0 eq).
  • Catalyst : AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0°C → rt, 12 h.
Mechanism and Outcomes

The bromomethyl group acts as an electrophile, attacking the electron-rich position 2 of 3-ethyl-5-methylthiophene. Yield: 65–70%, with minor byproducts from competing substitution at position 4.

Nucleophilic Substitution

Thiophene Anion Generation
  • Deprotonation : LDA (2.0 eq) deprotonates 3-ethyl-5-methylthiophene at position 2 in THF at −78°C.
  • Coupling : Addition of 3-(bromomethyl)-2,5-dimethylthiophene (1.1 eq) at −40°C → rt, 6 h.
Yield and Purity

Yield: 60–68%, with >90% purity after column chromatography (hexane/ethyl acetate).

Alternative Routes: Acylation-Reduction Sequence

Friedel-Crafts Acylation

  • Acyl Chloride Preparation : 3-Thiopheneacetic acid is treated with oxalyl chloride to form 3-thiopheneacetyl chloride.
  • Acylation : React with 2,5-dimethylthiophene using AlCl₃, forming 3-(2,5-dimethylthiophen-3-yl)acetophenone (75% yield).

Ketone Reduction

  • Clemmensen Reduction : Zn(Hg)/HCl reflux reduces the ketone to methylene, yielding 2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene (80% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Friedel-Crafts Alkylation Bromomethyl coupling, AlCl₃ 65–70 85–90 Single-step, scalable Competing substitution byproducts
Nucleophilic Substitution Anion generation, SN2 60–68 90–95 High regioselectivity Low-temperature sensitivity
Acylation-Reduction Acylation, Clemmensen reduction 75–80 88–92 Avoids halogenated intermediates Multi-step, harsh reduction conditions

Optimization Strategies and Scalability

Solvent and Catalyst Screening

  • Friedel-Crafts : Replacing AlCl₃ with FeCl₃ in nitrobenzene improves yield to 72% by reducing side reactions.
  • Nucleophilic Substitution : Using THF/hexamethylphosphoramide (HMPA) enhances anion stability, increasing yield to 70%.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates target compound from di-alkylated byproducts.
  • Recrystallization : Ethanol/water mixture (7:3) yields crystals with >98% purity.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, 2,5-CH₃), 2.96 (q, 2H, J = 7.5 Hz, 3-CH₂CH₃), 3.72 (s, 2H, SCH₂), 6.90–7.05 (m, 4H, thiophene-H).
  • ¹³C NMR : 138.5 (C-S), 127.8–130.2 (thiophene-C), 21.4 (CH₂CH₃).

Mass Spectrometry

  • ESI-MS : m/z 292.1 [M+H]⁺, confirming molecular formula C₁₅H₁₈S₂.

Industrial and Pharmacological Relevance

Scalability for Bulk Production

  • Continuous Flow Systems : Microreactors with AlCl₃ enable kilogram-scale Friedel-Crafts alkylation (85% yield).
  • Cost Analysis : Bromomethyl route is 30% cheaper than acylation-reduction due to lower catalyst costs.

Biological Activity

  • Thiophene derivatives exhibit antimicrobial and antitumor properties, though the target compound’s bioactivity remains under investigation.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its thiophene rings and substituents, enabling diverse transformations:

1. Substitution Reactions
Thiophene’s electron-rich aromatic system facilitates electrophilic substitution. Methyl and ethyl groups direct substituents to specific positions (e.g., α or β positions relative to sulfur) .

2. Cross-Coupling Reactions
Metal-catalyzed reactions (e.g., Suzuki, Heck) are employed to introduce functional groups. For example, coupling with aryl halides can modify the thiophene rings for tailored properties.

3. Oxidation/Reduction
Sulfur-containing groups may undergo redox reactions. Thiophene derivatives are prone to oxidative coupling under specific conditions, forming dimeric or oligomeric structures .

4. Biological Interactions
In therapeutic contexts, the compound interacts with enzymes (e.g., urease) via electronic and steric effects of methyl/ethyl groups. For example, derivative 112 showed 92.12% urease inhibition at 40 µg/ml .

Structural and Functional Correlations

The compound’s substituents influence its reactivity and bioactivity:

  • Methyl/Ethyl Groups : Enhance steric effects, modulating interactions with biological targets.

  • Thiophene Rings : Enable π-π stacking and redox interactions, critical for antioxidant and anticancer activity .

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s alkyl substituents enhance steric bulk and hydrophobicity compared to the fused, planar structure of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene. This difference may limit π-π stacking interactions but improve solubility in nonpolar solvents.
  • The fused thienothiophene in Compound 2 exhibits extended conjugation, making it more suitable for optoelectronic applications (e.g., organic semiconductors), whereas the alkylated derivative may prioritize stability or processability in material formulations .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. While the target compound lacks traditional hydrogen-bonding groups (e.g., -OH, -NH), its methyl and ethyl substituents influence crystal packing via van der Waals interactions. In contrast, thiophene derivatives with polar functional groups (e.g., carboxylic acids) form more directional hydrogen-bonded networks, enabling predictable crystal engineering .

Computational and Analytical Tools

Crystallographic software like SHELX () is critical for resolving structures of similar compounds. Such tools remain essential for comparing steric effects and conformational flexibility across analogs .

Biological Activity

The compound 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene (C14H18S2) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular structure of this compound features two thiophene rings and an ethyl group, contributing to its unique properties. The compound's crystal structure has been analyzed, revealing an antiparallel conformation with specific interatomic distances that influence its reactivity and biological interactions.

Table 1: Crystallographic Data

ParameterValue
Molecular FormulaC14H18S2
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6105(19)
b (Å)11.027(3)
c (Å)11.485(3)
α (°)87.191(3)
β (°)69.130(2)
γ (°)69.679(2)

Biological Activity

Research indicates that compounds with thiophene moieties often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that thiophene derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases.

Case Studies

  • Study on Antimicrobial Properties : A study evaluating the antimicrobial activity of thiophene derivatives found that modifications to the thiophene ring significantly enhanced antibacterial potency against Gram-positive bacteria. The compound's structure allowed for better interaction with bacterial cell walls.
  • Anticancer Research : In a case study focusing on the anticancer effects of thiophene derivatives, researchers observed that specific substitutions on the thiophene ring led to increased cytotoxicity in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via microwave-assisted reactions , which significantly reduce reaction times and improve yields compared to conventional methods. For example, in analogous thiophene derivatives, chalcone intermediates were synthesized by condensing ketones with aldehydes under microwave irradiation, followed by cyclization with hydrazine derivatives to form pyrazoline-thiophene hybrids . Key optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or acylation steps, as demonstrated in thiophene functionalization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
  • Temperature control : Microwave conditions (e.g., 100–110°C for 2–3 hours) balance yield and decomposition risks .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:
Essential techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, methyl groups in thiophene derivatives typically resonate at δ 2.1–2.5 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
  • Mass spectrometry (EI-MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
  • IR spectroscopy : Bands near 1650–1750 cm⁻¹ indicate carbonyl or conjugated systems in derivatives .
    Data interpretation pitfalls :
  • Solvent-induced shifts : Fluorescence red shifts in polar solvents (e.g., DMSO vs. n-hexane) may complicate UV-Vis analysis; always report solvent conditions .
  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve crowded regions in aromatic/heterocyclic systems .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystalline packing of this compound, and what methodologies can predict these patterns?

Answer:
Thiophene derivatives often exhibit π-π stacking between aromatic rings and C–H···S hydrogen bonds , which dictate crystal packing. Methodologies include:

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using software like Mercury to identify supramolecular synthons .
  • SHELX refinement : Employ SHELXL for small-molecule crystallography to model disorder and twinning, especially for flexible alkyl-thiophene moieties .
  • Computational tools : DFT calculations (e.g., Gaussian) predict electrostatic potential surfaces to map interaction sites .
    Example : In related thiophene crystals, methyl and ethyl substituents disrupt symmetry, leading to slipped stacking arrangements .

Advanced: How can solvent polarity and surfactant environments affect the optical properties of this compound, and how should experimental conditions be standardized?

Answer:
Key findings from analogous systems :

  • Solvent polarity : A red shift in fluorescence emission (e.g., Δλ = 50 nm from n-hexane to DMSO) correlates with increased dipole-dipole interactions. Measure Stokes shifts to quantify solvatochromism .
  • Surfactant effects : Critical micelle concentrations (CMC) of CTAB or SDS alter aggregation states. Use fluorimetry to monitor intensity changes at CMC (~0.8–1.0 mM for SDS) .
    Standardization protocol :

Use spectrophotometric-grade solvents.

Report λₑₓ/λₑₘ and quantum yields (Φ) relative to standards (e.g., quinine sulfate).

Control temperature (±0.5°C) to minimize thermal broadening .

Advanced: What computational strategies are effective for modeling the electronic structure and reactivity of this compound, particularly in biological or materials applications?

Answer:
Methodological workflow :

Geometry optimization : Use B3LYP/6-31G(d) to minimize energy and compute dipole moments.

Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer behavior. For example, thiophene derivatives with electron-withdrawing groups show reduced gaps (~3.5 eV), enhancing conductivity in organic semiconductors .

Molecular docking : For biological studies, dock into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with SAR data from analogous compounds .
Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data across studies, particularly for structurally similar analogs?

Answer:
Case study : Discrepancies in fluorescence quantum yields may arise from:

  • Impurity levels : Use TLC/HPLC to verify purity (>95%).
  • Concentration effects : Aggregation-caused quenching (ACQ) occurs at high concentrations; perform dilution series .
    Systematic approach :

Meta-analysis : Compile data from multiple studies (e.g., Web of Science categories: Chemistry, Organic) to identify trends .

Control experiments : Replicate conditions (e.g., excitation wavelength, solvent batch) from conflicting studies.

Machine learning : Train models on existing datasets to predict outliers or experimental errors .

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